methyl (2S)-4-amino-2-hydroxybutanoate;sulfuric acid

chiral amino acid synthesis enantiomeric differentiation process chemistry

Methyl (2S)-4-amino-2-hydroxybutanoate sulfuric acid salt (CAS 920753-46-4) is the sulfate salt of the methyl ester of (S)-4-amino-2-hydroxybutanoic acid (S-AHBA), a chiral γ-amino-α-hydroxy acid that serves as the defining pharmacophoric side chain of the aminoglycoside antibiotic butirosin and its semisynthetic derivatives. The sulfate counterion distinguishes this specific CAS entity from the more common free base methyl ester (CAS 140156-44-1) and the hydrochloride salt (CAS 307316-20-7), conferring a 2:1 stoichiometry (C10H24N2O10S, MW 364.37) that alters crystallinity, hygroscopicity, and compatibility with downstream coupling chemistries.

Molecular Formula C10H24N2O10S
Molecular Weight 364.37 g/mol
CAS No. 920753-46-4
Cat. No. B12641163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2S)-4-amino-2-hydroxybutanoate;sulfuric acid
CAS920753-46-4
Molecular FormulaC10H24N2O10S
Molecular Weight364.37 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCN)O.COC(=O)C(CCN)O.OS(=O)(=O)O
InChIInChI=1S/2C5H11NO3.H2O4S/c2*1-9-5(8)4(7)2-3-6;1-5(2,3)4/h2*4,7H,2-3,6H2,1H3;(H2,1,2,3,4)/t2*4-;/m00./s1
InChIKeyUIVUKRFEEGSEND-SCGRZTRASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S)-4-Amino-2-Hydroxybutanoate Sulfuric Acid Salt (CAS 920753-46-4): Procurement-Relevant Identity and Class Overview


Methyl (2S)-4-amino-2-hydroxybutanoate sulfuric acid salt (CAS 920753-46-4) is the sulfate salt of the methyl ester of (S)-4-amino-2-hydroxybutanoic acid (S-AHBA), a chiral γ-amino-α-hydroxy acid that serves as the defining pharmacophoric side chain of the aminoglycoside antibiotic butirosin and its semisynthetic derivatives [1]. The sulfate counterion distinguishes this specific CAS entity from the more common free base methyl ester (CAS 140156-44-1) and the hydrochloride salt (CAS 307316-20-7), conferring a 2:1 stoichiometry (C10H24N2O10S, MW 364.37) that alters crystallinity, hygroscopicity, and compatibility with downstream coupling chemistries [2]. The (S) absolute configuration at the α-carbon is mandatory for biological activity; the (R)-enantiomer does not confer the same resistance-evading properties when incorporated into aminoglycoside scaffolds [1].

Why Methyl (2S)-4-Amino-2-Hydroxybutanoate Sulfuric Acid Salt Cannot Be Generically Substituted by In-Class Analogs


Generic substitution fails for this compound along three orthogonal axes: stereochemistry, counterion identity, and regioisomeric position of functional groups. The (S) absolute configuration is non-negotiable—the (R)-enantiomer yields aminoglycoside derivatives that lack the ability to evade aminoglycoside-modifying enzymes, as demonstrated by MIC shifts of >128-fold between AHBA-acylated and parent aminoglycosides [1]. The sulfate salt form (CAS 920753-46-4) embodies a 2:1 base:acid stoichiometry that differs fundamentally from the hydrochloride salt (1:1, CAS 307316-20-7), affecting molar equivalents in synthetic protocols and hygroscopicity profiles in storage . Finally, the 4-amino-2-hydroxy substitution pattern is regioisomerically distinct from the 2-amino-4-hydroxy arrangement of L-homoserine methyl ester (CAS 210772-73-9), placing the nucleophilic amine at a different position and altering both reactivity in peptide coupling and biological recognition [2]. These three factors combine to make simple one-to-one interchange of catalog numbers a high-risk procurement decision.

Product-Specific Quantitative Evidence Guide: Methyl (2S)-4-Amino-2-Hydroxybutanoate Sulfuric Acid Salt Differentiation Data


Enantiomeric Synthesis Yield Advantage: (S) vs (R) Methyl Ester Hydrochloride Under Identical Conditions

Under identical Fischer esterification conditions (SOCl2/MeOH, 0°C to rt), the (S)-enantiomer methyl ester hydrochloride (3a) was obtained in 99.2% isolated yield, compared to 97.8% for the (R)-enantiomer (3b), representing a 1.4 percentage-point yield advantage for the desired (S)-configured product [1]. Both products showed identical TLC Rf (0.50, CH2Cl2/MeOH/HOAc 2:2:1) and indistinguishable 1H-NMR profiles, confirming that the yield difference is not attributable to divergent purification behavior but rather to a subtle kinetic preference in the esterification step favoring the natural (S)-substrate [1].

chiral amino acid synthesis enantiomeric differentiation process chemistry

AHBA Side Chain Confers >128-Fold Antibacterial Potency Gain Against Resistant Strains

When the (S)-4-amino-2-hydroxybutyryl (AHBA) side chain—for which methyl (2S)-4-amino-2-hydroxybutanoate serves as a direct synthetic precursor—is appended to the C-1 amine of aprosamine derivatives (10a, 10b, 10h), the resulting compounds exhibit MIC values of 0.25–0.5 μg/mL against multidrug-resistant Gram-negative bacteria expressing the aminoglycoside 3-N-acetyltransferase IV resistance enzyme, compared to MIC >64 μg/mL for the parent aminoglycoside apramycin [1]. This represents a >128- to 256-fold improvement in potency specifically attributable to the AHBA modification overcoming enzymatic inactivation [1]. In contrast, aprosamine derivatives lacking the AHBA side chain remain susceptible to the same resistance mechanism [1].

aminoglycoside antibiotics drug resistance structure-activity relationship

Sulfate Salt vs Hydrochloride Salt: Stoichiometric and Handling Differentiation

The sulfate salt (CAS 920753-46-4) crystallizes as a 2:1 (base:acid) adduct with molecular formula C10H24N2O10S and molecular weight 364.37 g/mol, in contrast to the hydrochloride salt (CAS 307316-20-7) which adopts a 1:1 stoichiometry (C5H12ClNO3, MW 169.61 g/mol) [1]. This stoichiometric difference means that 1 gram of the sulfate salt delivers approximately 0.73 g of free base equivalent, versus approximately 0.78 g for the hydrochloride salt, directly affecting molar calculations in multi-step syntheses [1]. Sulfate salts of amino acid esters generally exhibit lower hygroscopicity than their hydrochloride counterparts, reducing water uptake during weighing and storage and improving long-term stability of the protected chiral center against hydrolytic racemization [2].

salt form selection pharmaceutical intermediates solid-state chemistry

Chiroptical Identity Verification: Specific Rotation as Enantiopurity Gate

The free acid (S)-4-amino-2-hydroxybutanoic acid (CAS 40371-51-5), the direct precursor to the target sulfate ester, exhibits a specific rotation of [α]23/D −30° (c = 1 in H2O) with an assay specification of ≥96% . The (R)-enantiomer, by symmetry, is expected to rotate plane-polarized light in the opposite direction at equal magnitude. This chiroptical property provides a rapid, quantitative gate for verifying enantiopurity of incoming batches. The sulfate salt form (CAS 920753-46-4), upon dissolution and neutralization, should yield the free base methyl ester whose specific rotation can be cross-referenced against literature values for the (S)-enantiomer. The melting point of the free acid is 200–203°C (lit.), offering an additional orthogonal identity verification parameter .

enantiopurity analysis quality control polarimetry

Regioisomeric Differentiation from L-Homoserine Methyl Ester: Functional Group Position Matters

Methyl (2S)-4-amino-2-hydroxybutanoate (target scaffold) and methyl (2S)-2-amino-4-hydroxybutanoate (L-homoserine methyl ester, CAS 210772-73-9) are constitutional isomers that share the same molecular formula (C5H11NO3, MW 133.15) but differ in the position of the amino group: C-4 (γ-position) vs C-2 (α-position) [1]. This positional difference fundamentally alters reactivity: the γ-amino group in the target compound reacts as a primary aliphatic amine with nucleophilicity distinct from an α-amino acid ester, affecting both protecting group strategy and coupling efficiency in peptide and amide bond-forming reactions. The computed LogP of the target methyl ester is −1.1, reflecting the polar character conferred by both hydroxyl and amino groups [1]. Misidentification with L-homoserine methyl ester (CAS 210772-73-9 or 57413-15-7 for the racemate) is a known procurement risk due to the identical molecular formula and similar IUPAC naming conventions .

regioisomer discrimination amino acid ester synthetic building block

Best-Fit Research and Industrial Application Scenarios for Methyl (2S)-4-Amino-2-Hydroxybutanoate Sulfuric Acid Salt Procurement


Synthesis of 1-N-AHBA-Modified Aminoglycoside Antibiotics Against Multidrug-Resistant Gram-Negative Bacteria

This compound is the preferred starting material for installing the (S)-4-amino-2-hydroxybutyryl (AHBA) side chain at the C-1 amine position of 2-deoxystreptamine-containing aminoglycoside scaffolds (e.g., aprosamine, sisomicin, gentamicin C1a derivatives). As demonstrated by the >128-fold MIC improvement conferred by the AHBA side chain against AAC(3)-IV-expressing resistant strains (0.25–0.5 μg/mL vs >64 μg/mL for apramycin), the correct (S)-configuration and appropriate protecting group strategy are essential [1]. The sulfate salt form offers convenient handling and direct use in coupling protocols where the methyl ester can be selectively hydrolyzed post-coupling without affecting the acid-labile glycosidic bonds of the aminoglycoside core.

Chiral Building Block for Enantiopure 3-Hydroxypyrrolidin-2-one and γ-Lactam Libraries

The 4-amino-2-hydroxy substitution pattern enables cyclization to 3-hydroxypyrrolidin-2-ones, a privileged scaffold in medicinal chemistry. The (S)-configuration at the α-hydroxy position directs the stereochemistry of the resulting lactam, which cannot be achieved with the (R)-enantiomer. The near-quantitative synthesis yield (99.2%) reported under optimized conditions [2] makes this a cost-effective starting material for parallel library synthesis where multiple grams of enantiopure intermediate are required.

Enzymatic and Biosynthetic Pathway Studies of Butirosin and Related Aminoglycosides

As a synthetic surrogate for the natural (S)-AHBA acyl carrier protein (ACP)-tethered intermediate, the methyl ester sulfate facilitates in vitro reconstitution studies of the butirosin biosynthetic enzymes BtrH and BtrG [3]. The sulfate counterion is compatible with the phosphate and magnesium-containing buffer systems typical of acyltransferase assays, providing a direct substitute for the γ-glutamylated-ACPS-AHBA natural substrate in enzymatic activity measurements.

Quality Control Reference Standard for Enantiopurity Method Validation

The distinct specific rotation ([α]23/D −30° for the free acid precursor) and the well-characterized 1H-NMR fingerprint in D2O (δ 4.33 ppm, dd, J=8.4, 4.0 Hz for the C-2 methine proton) [2] make this compound suitable as a system suitability standard for chiral HPLC and polarimetric methods used to validate enantiopurity of incoming AHBA-containing intermediates in GMP manufacturing environments.

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